11R,12-Dihydroxyspirovetiv-1(10)-en-2-one 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a natural product found in Hyoscyamus albus and Boeremia foveata with data available.
Brand Name: Vulcanchem
CAS No.: 62574-30-5
VCID: VC0208981
InChI: InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1
SMILES: CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

CAS No.: 62574-30-5

Cat. No.: VC0208981

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one - 62574-30-5

Specification

CAS No. 62574-30-5
Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
IUPAC Name (3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one
Standard InChI InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1
SMILES CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
Canonical SMILES CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
Appearance Oil

Introduction

Structural Characteristics and Chemical Properties

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one belongs to the class of prenol lipids and specifically to the subclass of sesquiterpenoids. Its structure is characterized by a spirocyclic system with a distinctive arrangement of functional groups that contribute to its biological activity.

Molecular Structure and Identification

The compound features a spirocyclic core with hydroxyl groups at positions 11 (with R stereochemistry) and 12, along with an enone system. This unique structural arrangement contributes to its chemical reactivity and biological properties. Its complex stereochemistry plays a crucial role in its function and interactions with biological systems.

The molecular formula of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is C15H24O3 with a molecular weight of 252.35 g/mol . The IUPAC name is (3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one, which reflects its complex stereochemistry and functional group arrangement .

Chemical Identifiers and Properties

The compound has several chemical identifiers that are important for its classification and identification in databases and research literature, as shown in Table 1.

Table 1: Chemical Identifiers of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

IdentifierValue
CAS Number62574-30-5
IUPAC Name(3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one
InChIInChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1
Canonical SMILESCC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
Isomeric SMILESC[C@@H]1CC(=O)C=C([C@]12CCC@HC@(CO)O)C

Physical properties of the compound include:

  • Appearance: Oil

  • Density: 1.11±0.1 g/cm³ (Predicted)

  • Boiling Point: 426.2±28.0°C (Predicted)

  • pKa: 14.28±0.29 (Predicted)

The compound also has several synonyms, including [2R-[2alpha(R*),5alpha(R*)]]-2-(1,2-Dihydroxy-1-methylethyl)-6,10-dimethylspiro[4.5]dec-6-en-8-one .

Natural Occurrence and Sources

Biological Sources

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a natural sesquiterpenoid primarily isolated from the herbs of Datura metel . This plant has been used in traditional medicine across various cultures and is known for containing a range of bioactive compounds.

Extraction and Isolation

The extraction of this compound from natural sources typically involves several steps:

  • Collection and preparation of plant material (usually the herbs of Datura metel)

  • Extraction using appropriate solvents

  • Fractional separation

  • Purification using chromatographic techniques

  • Structural confirmation using spectroscopic methods

These processes are essential for obtaining the pure compound for further research and applications.

Synthetic Approaches and Chemical Reactions

Synthetic Routes

The synthesis of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is complex and typically involves multiple steps due to its intricate structure. Key aspects of the synthesis include:

Formation of the spirocyclic core through cyclization reactions, often facilitated by Lewis acid catalysts to enable the formation of the spiro linkage. This step is crucial for establishing the basic structural framework of the molecule.

ActivityTarget/EffectPotential Application
AntifungalInhibits mycelial growthAntifungal therapies
AntibacterialDisrupts bacterial cell membranesAntibacterial agents
AnticancerInduces apoptosis in cancer cellsCancer treatment
Oxidative stress modulationInteracts with enzymes in oxidative stress pathwaysTherapeutic for diseases involving oxidative stress

Research Applications

Chemistry Applications

In the field of chemistry, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one serves as an important building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclization reactions and developing new synthetic methods.

Biological Research

The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. These studies contribute to our understanding of structure-activity relationships and the development of new therapeutic agents.

Medicinal Applications

In medicine, 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is being investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress. Its unique structural features and biological activities make it a promising candidate for drug development.

Industrial Applications

The compound is also utilized in the development of new materials with unique properties, such as spirocyclic polymers. These materials may have applications in various industries, including materials science and biotechnology.

Comparison with Similar Compounds

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one belongs to a family of spirocyclic sesquiterpenoids, each with unique structural features and biological activities. Comparing this compound with similar structures provides insights into structure-activity relationships and potential applications.

Table 3: Comparison of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one with Related Compounds

CompoundStructural DifferencesBiological Activity Differences
Spirovetiv-1(10)-en-2-oneLacks hydroxyl groups at positions 11 and 12Generally less potent antimicrobial activity
11R,12-Dihydroxyspirovetiv-1(10)-en-2-olContains an alcohol group instead of a ketone at position 2May show different reactivity in biological systems

These comparisons highlight the importance of the hydroxyl groups and the enone system in the biological activity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one.

Future Research Directions

Structural Modifications

Future research could focus on making strategic modifications to the structure of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one to enhance its biological activities or improve its pharmacokinetic properties. Such modifications might include:

  • Alteration of the hydroxyl groups to improve lipophilicity

  • Modification of the spirocyclic core to enhance target selectivity

  • Introduction of additional functional groups to create hybrid molecules with multiple mechanisms of action

Mechanism Studies

More detailed studies of the compound's mechanism of action would provide valuable insights for drug development. These studies might include:

  • Identification of specific molecular targets

  • Elucidation of binding modes and interactions

  • Investigation of cellular pathways affected by the compound

Therapeutic Development

Development of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one or its derivatives as therapeutic agents would require:

  • Optimization of synthetic routes for large-scale production

  • Comprehensive toxicological studies

  • Formulation development for appropriate administration

  • Clinical trials to establish safety and efficacy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator